N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a thiophen-3-yl moiety, a hydroxyethyl chain, and a trifluoromethoxy-substituted benzenesulfonamide group. The thiophene ring contributes aromaticity and π-electron density, while the hydroxyethyl chain may facilitate hydrogen bonding, impacting solubility and target interactions.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO4S2/c14-13(15,16)21-10-1-3-11(4-2-10)23(19,20)17-7-12(18)9-5-6-22-8-9/h1-6,8,12,17-18H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXFCNOCVPDPNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:
Formation of the thiophene derivative: This can be achieved through the reaction of thiophene with appropriate reagents to introduce the desired substituents.
Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethoxy-containing reagents under controlled conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate compounds with sulfonamide reagents to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide group to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
The compound's sulfonamide moiety is known for its antimicrobial activity. Research indicates that derivatives of benzenesulfonamides exhibit inhibitory effects against various pathogens, including bacteria and fungi. For instance, studies have demonstrated the efficacy of related compounds against multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, which are associated with severe infections .
Enzyme Inhibition
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide may act as an inhibitor for key enzymes involved in metabolic pathways. For example, sulfonamides have been explored as inhibitors of α-glucosidase and acetylcholinesterase, making them potential candidates for treating conditions such as Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Anticancer Activity
The structural characteristics of this compound suggest it could serve as a scaffold for developing new anticancer agents. Compounds containing similar moieties have been synthesized and evaluated for their antitumor properties, indicating a promising avenue for further exploration in cancer therapeutics .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Hydroxylation : Introducing the hydroxy group to the ethyl chain.
- Trifluoromethylation : Incorporating the trifluoromethoxy group through electrophilic substitution.
- Sulfonamide Formation : Finally, reacting with sulfonyl chlorides to yield the target compound.
This multi-step synthesis highlights the compound's complexity and the need for precise control over reaction conditions to achieve high yields .
Material Science Applications
Conductive Polymers
Due to its unique electronic properties, this compound can be utilized in the development of conductive polymers. Thiophene derivatives are particularly valuable in this area due to their ability to form π-conjugated systems, which enhance electrical conductivity .
Dyes and Sensors
The compound's structural features also make it suitable for applications in dyes and sensors. The incorporation of thiophene rings can improve the optical properties of materials used in photonic devices .
Case Study 1: Antimicrobial Evaluation
A series of thiopyrimidine–benzenesulfonamide compounds were synthesized and evaluated against various bacterial strains. The results showed significant antimicrobial activity, suggesting that modifications to the benzenesulfonamide framework could enhance efficacy against resistant pathogens .
Case Study 2: Anticancer Agent Development
Research focused on synthesizing hybrid compounds that combine sulfonamide structures with triazine rings revealed promising anticancer activity in vitro. These findings support further investigation into this compound as a potential lead compound for cancer therapy .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
Key structural analogs and their substituents:
- Trifluoromethoxy vs. Halogenated Groups : The target compound’s trifluoromethoxy group is more electron-withdrawing than the halogen (Cl, Br) substituents in triazole-thiones . This difference may enhance metabolic stability compared to halogenated analogs, which are prone to oxidative dehalogenation.
- Thiophen-3-yl vs. Phenyl Rings : The thiophene moiety in the target compound and ’s benzamides introduces distinct electronic properties. Thiophene’s lower aromaticity compared to benzene may increase reactivity in electrophilic substitutions .
- Hydroxyethyl Chain vs.
Biological Activity
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a trifluoromethoxy group and a thiophen-3-yl moiety, which are known to enhance biological activity through improved binding affinity to target proteins. The molecular formula is , and it has a molecular weight of approximately 350.31 g/mol.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The trifluoromethoxy group is thought to increase lipophilicity, enhancing membrane permeability and bioavailability.
Biological Activities
-
Anticancer Activity :
- Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of sulfonamide compounds have shown IC50 values as low as 10 µM against human cancer cells, suggesting potential for the development of novel anticancer agents .
- Molecular docking studies have predicted strong binding interactions with targets like VEGFR-2, which plays a crucial role in tumor angiogenesis .
-
Antimicrobial Activity :
- Compounds containing thiophene rings have demonstrated antibacterial properties against strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) in the range of 40-50 µg/mL .
- The sulfonamide group is particularly noted for its broad-spectrum antimicrobial effects, making this compound a candidate for further investigation in treating infections .
- Anti-inflammatory Effects :
Case Studies
A notable study evaluated the biological activity of several derivatives of sulfonamides, including this compound. This study found that the compound exhibited:
- Cytotoxicity : A significant reduction in cell viability was observed in treated cancer cell lines compared to controls.
- Mechanistic Insights : Flow cytometry analysis revealed that treated cells underwent apoptosis, indicating the compound's potential as an anticancer agent .
Data Summary
| Activity Type | IC50/Effect | Reference |
|---|---|---|
| Anticancer (MCF-7 cells) | IC50 < 10 µM | |
| Antibacterial (E. faecalis) | MIC 40-50 µg/mL | |
| Anti-inflammatory | Inhibition of TNF-α |
Future Directions
Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. This includes:
- In vivo studies to assess pharmacokinetics and therapeutic efficacy.
- Structural modifications to optimize activity and reduce potential side effects.
- Exploration of combination therapies , particularly in oncology, where synergistic effects could enhance treatment outcomes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, and how is the compound characterized?
- Answer : The synthesis typically involves coupling reactions between sulfonamide intermediates and thiophene-containing alcohols. For example, a related compound was synthesized by reacting benzo[b]thiophene-2-carboxylic acid with a sulfonamide intermediate via carbodiimide-mediated coupling, followed by purification using gradient elution chromatography (e.g., EtOAc/hexane) . Characterization relies on NMR (¹H, ¹³C), HRMS, and chromatographic retention times. Key spectral markers include distinct aromatic proton signals in the δ 7.2–7.9 ppm range and trifluoromethoxy group splitting patterns .
Q. How can computational methods aid in predicting the electronic structure and binding interactions of this compound?
- Answer : Density-functional theory (DFT) calculations, such as those using the B3LYP functional, model the compound’s electron density distribution and frontier molecular orbitals. Multiwfn software enables topology analysis (e.g., electrostatic potential maps) to identify reactive sites and hydrogen-bonding interactions. For instance, the sulfonamide group’s electron-withdrawing nature and thiophene’s π-orbital contributions can be quantified .
Q. What preliminary pharmacological activities have been reported for structurally analogous benzenesulfonamide derivatives?
- Answer : Analogues like (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-(trifluoromethylphenyl)thiazol-2-yl]benzenesulfonamide exhibit potent β3-adrenergic receptor agonism, suggesting potential metabolic or cardiovascular applications. In vitro assays (e.g., cAMP accumulation) and rat metabolism studies (biliary excretion) are standard for activity validation .
Advanced Research Questions
Q. What challenges arise in optimizing the synthetic yield of this compound, and how can they be mitigated?
- Answer : Low yields (e.g., 55% in some cases) often stem from steric hindrance at the hydroxyethyl-thiophene junction or side reactions during sulfonamide activation. Strategies include:
- Temperature control : Slow addition of coupling reagents (e.g., thionyl chloride) at 0°C to minimize decomposition .
- Purification : Dual-stage chromatography (normal phase followed by reverse-phase) to separate regioisomers .
- Table : Yield optimization data from iterative synthesis trials:
| Reagent Stoichiometry | Temperature (°C) | Yield (%) |
|---|---|---|
| 1.1 eq SOCl₂ | 25 | 42 |
| 2.0 eq SOCl₂ | 0 | 68 |
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural validation?
- Answer : Discrepancies in ¹H NMR signals (e.g., thiophene proton multiplicity) may arise from dynamic rotational isomerism. Techniques include:
- Variable-temperature NMR : To observe coalescence of split peaks at elevated temperatures.
- 2D-COSY/HSQC : To confirm coupling relationships and assign ambiguous signals .
Q. What experimental designs are critical for in vivo metabolism and excretion studies of this compound?
- Answer : Use radiolabeled (¹⁴C) analogs in Sprague-Dawley rats to track biliary and urinary excretion. Key steps:
- Bile duct cannulation : To collect bile metabolites over 24 hours.
- LC-MS/MS : For metabolite identification (e.g., hydroxylation at the thiophene ring or sulfonamide N-dealkylation) .
Q. How does substituent variation (e.g., trifluoromethoxy vs. methoxy groups) impact structure-activity relationships (SAR) in benzenesulfonamide derivatives?
- Answer : The trifluoromethoxy group enhances metabolic stability and lipophilicity (logP ↑0.5–1.0 units) compared to methoxy, as shown in D3 receptor ligand studies. SAR tables for related compounds:
| Substituent | IC₅₀ (nM) | logP |
|---|---|---|
| -OCH₃ | 120 | 2.1 |
| -OCF₃ | 45 | 3.0 |
| -CF₃ | 28 | 3.5 |
Q. What analytical approaches address discrepancies in reported metabolic pathways across species?
- Answer : Cross-species microsomal incubations (human vs. rat liver microsomes) with NADPH cofactors identify species-specific cytochrome P450 (CYP) interactions. For example, CYP2D6-mediated oxidation in humans may contrast with CYP3A4 dominance in rats. Metabolite profiling via high-resolution mass spectrometry (HRMS) resolves such differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
